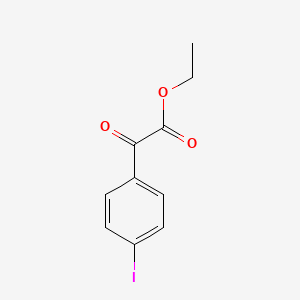
Ethyl 2-(4-iodophenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-iodophenyl)-2-oxoacetate is an organic compound with the molecular formula C10H9IO3. It is a derivative of phenylacetate, where the phenyl ring is substituted with an iodine atom at the para position and an oxo group at the alpha position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-iodobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-(4-iodophenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(4-iodophenyl)-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-iodophenyl)-2-oxoacetate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(4-iodophenyl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)-2-oxoacetate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Contains a chlorine atom instead of iodine.
Ethyl 2-(4-fluorophenyl)-2-oxoacetate: Contains a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding compared to its halogenated analogs .
Propiedades
Fórmula molecular |
C10H9IO3 |
|---|---|
Peso molecular |
304.08 g/mol |
Nombre IUPAC |
ethyl 2-(4-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H9IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
Clave InChI |
UGARXQZNVGGUQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
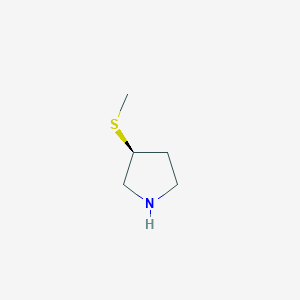
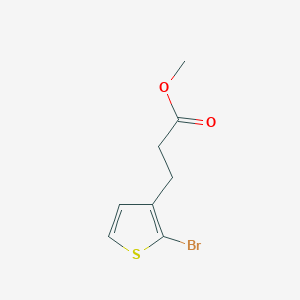
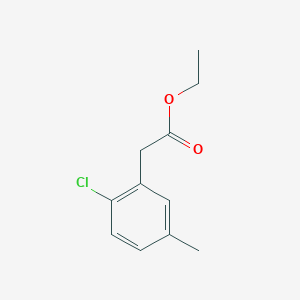
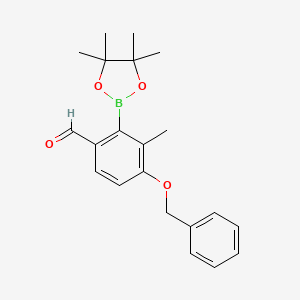
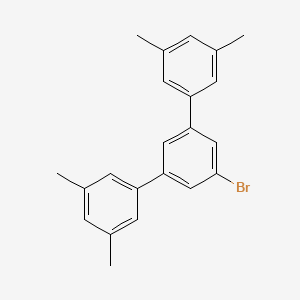
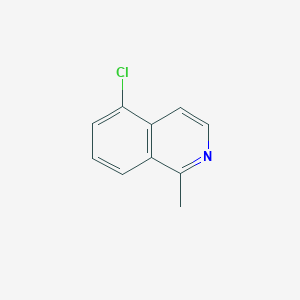
![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)
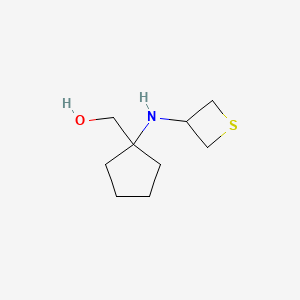
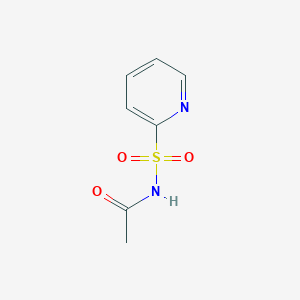
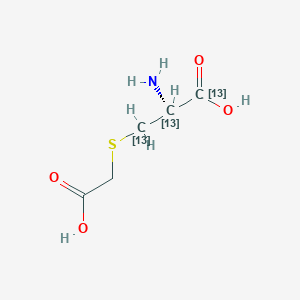
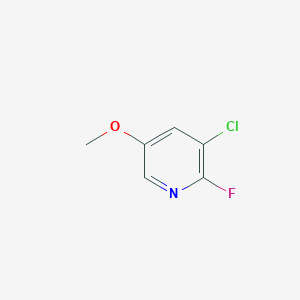
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)
